1-[3-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one
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Overview
Description
1-[3-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of 1-[3-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones . This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates . The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to furnish the final compound .
Chemical Reactions Analysis
1-[3-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The regioselectivity of these reactions can be controlled using specific leaving groups and reaction conditions . Common reagents used in these reactions include dimethylamino groups, aminopyrazoles, and 1,3-dicarbonyl compounds . Major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives with different functional groups attached to the core structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitory activity . It has also shown promise as a central nervous system agent, anti-bacterial agent, anti-inflammatory agent, anti-cancer agent, anti-fungal agent, antiviral agent, and ligand for estrogen receptors . Additionally, its significant photophysical properties have attracted attention in material science .
Mechanism of Action
The mechanism of action of 1-[3-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
Comparison with Similar Compounds
1-[3-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent cytotoxic activities against various cancer cell lines . The unique structural modifications in this compound contribute to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)imidazolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-11(19)16-6-7-17(9-16)13(20)10-8-15-18-5-3-4-14-12(10)18/h3-5,8H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLXJXTRNNHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(C1)C(=O)C2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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